molecular formula C5H8N4O3 B12324161 Dihydroorotic acid hydrazide CAS No. 37458-09-6

Dihydroorotic acid hydrazide

Cat. No.: B12324161
CAS No.: 37458-09-6
M. Wt: 172.14 g/mol
InChI Key: FFMHGSYVWUODSR-UHFFFAOYSA-N
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Description

2,6-Dioxohexahydropyrimidine-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H8N4O3. It is a derivative of pyrimidine and is known for its diverse applications in various fields of science, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dioxohexahydropyrimidine-4-carbohydrazide typically involves the reaction of N,N’-dimethylurea with dialkyl acetylenedicarboxylates in the presence of trialkyl phosphites . This reaction proceeds under mild conditions and results in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for 2,6-dioxohexahydropyrimidine-4-carbohydrazide are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxohexahydropyrimidine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,6-Dioxohexahydropyrimidine-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-dioxohexahydropyrimidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dioxohexahydropyrimidine-4-carboxylic acid
  • Phosphorylated dioxohexahydropyrimidines

Uniqueness

2,6-Dioxohexahydropyrimidine-4-carbohydrazide is unique due to its specific chemical structure and the presence of the carbohydrazide functional group. This makes it distinct from other similar compounds and contributes to its unique chemical and biological properties .

Properties

CAS No.

37458-09-6

Molecular Formula

C5H8N4O3

Molecular Weight

172.14 g/mol

IUPAC Name

2,6-dioxo-1,3-diazinane-4-carbohydrazide

InChI

InChI=1S/C5H8N4O3/c6-9-4(11)2-1-3(10)8-5(12)7-2/h2H,1,6H2,(H,9,11)(H2,7,8,10,12)

InChI Key

FFMHGSYVWUODSR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)NN

Origin of Product

United States

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